molecular formula C11H22N2O B5862410 4-(1-Ethylpiperidin-4-yl)morpholine

4-(1-Ethylpiperidin-4-yl)morpholine

Cat. No.: B5862410
M. Wt: 198.31 g/mol
InChI Key: YVCXVIOEUBVKLS-UHFFFAOYSA-N
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Description

4-(1-Ethylpiperidin-4-yl)morpholine is a chemical compound with the molecular formula C11H22N2O. It is a derivative of piperidine and morpholine, both of which are significant in various chemical and pharmaceutical applications. This compound is known for its unique structure, which combines the properties of both piperidine and morpholine, making it a valuable intermediate in organic synthesis and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(1-Ethylpiperidin-4-yl)morpholine typically involves the reaction of 1-benzyl-4-piperidone with morpholine. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Ethylpiperidin-4-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, platinum or palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the morpholine ring .

Scientific Research Applications

4-(1-Ethylpiperidin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(1-Ethylpiperidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.

    Morpholine: A heterocyclic amine with both amine and ether functional groups, used as a solvent and intermediate in organic synthesis.

    4-(4-Ethylpiperidin-4-yl)morpholine: A closely related compound with similar chemical properties

Uniqueness: Its ability to undergo various chemical reactions and its role as an intermediate in drug synthesis make it a valuable compound in both research and industry .

Properties

IUPAC Name

4-(1-ethylpiperidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-12-5-3-11(4-6-12)13-7-9-14-10-8-13/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCXVIOEUBVKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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